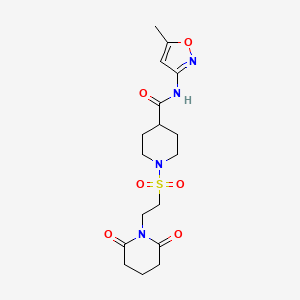
1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H24N4O6S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure
The compound can be described by its chemical formula and structure:
- Molecular Formula: C18H24N4O4S
- Molecular Weight: 396.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. The presence of the piperidine ring and isoxazole moiety suggests potential interactions with G protein-coupled receptors (GPCRs) and other enzyme systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit anticancer properties. For instance, a related piperidine derivative was shown to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of piperidine derivatives on human leukemia cells. The results demonstrated:
- IC50 values ranging from 5 to 15 µM across different cell lines.
- Induction of apoptosis was confirmed via flow cytometry, showing increased Annexin V positivity.
Neuroprotective Effects
The compound's structural features suggest it may also possess neuroprotective effects. Some derivatives have been shown to modulate neurotransmitter levels and protect against neurodegeneration.
Research Findings
In vitro studies have reported that similar compounds can:
- Enhance dopamine release in neuronal cultures.
- Exhibit antioxidant properties that mitigate oxidative stress in neuronal cells.
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Compounds featuring the dioxopiperidine structure have been noted for their anti-inflammatory effects.
Data Table: Biological Activities
In Vivo Studies
In vivo experiments utilizing animal models have shown promising results regarding the efficacy of this compound in reducing tumor growth and inflammation. For example:
- Mice treated with the compound exhibited a significant reduction in tumor size compared to controls.
- Behavioral assays indicated improved cognitive function in models of neurodegeneration.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that:
- The compound has favorable absorption characteristics.
- Metabolism primarily occurs through liver enzymes, indicating potential drug-drug interactions.
Eigenschaften
IUPAC Name |
1-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6S/c1-12-11-14(19-27-12)18-17(24)13-5-7-20(8-6-13)28(25,26)10-9-21-15(22)3-2-4-16(21)23/h11,13H,2-10H2,1H3,(H,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOIGIVRNKYCKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














